molecular formula C29H21N3O4S B304556 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B304556
M. Wt: 507.6 g/mol
InChI Key: QZCRTEWUEUNHIN-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.

Mechanism of Action

The exact mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A is not fully understood, but studies have suggested that it may act by binding to the active site of target enzymes, thereby inhibiting their activity. Additionally, it has been proposed that 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A may modulate the activity of signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic activities. It has also been found to modulate immune responses and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A is its potent inhibitory activity against a variety of enzymes, which makes it a promising lead compound for the development of new drugs. However, its complex synthesis method and limited availability may pose challenges for its use in lab experiments.

Future Directions

There are several potential future directions for the research and development of 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A. These include exploring its use as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases, as well as investigating its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A and to optimize its synthesis method for improved availability and scalability.

Synthesis Methods

2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A can be synthesized through a multi-step process, which involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridine-2-thiol to form 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A.

Scientific Research Applications

2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide A has been found to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. Its potential applications in drug discovery have been explored in various studies, including its use as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.

properties

Product Name

2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Molecular Formula

C29H21N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-9-oxoindeno[2,1-b]pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C29H21N3O4S/c1-35-19-11-7-17(8-12-19)25-23(15-30)29(32-27-26(25)21-5-3-4-6-22(21)28(27)34)37-16-24(33)31-18-9-13-20(36-2)14-10-18/h3-14H,16H2,1-2H3,(H,31,33)

InChI Key

QZCRTEWUEUNHIN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2C4=CC=CC=C4C3=O)SCC(=O)NC5=CC=C(C=C5)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2C4=CC=CC=C4C3=O)SCC(=O)NC5=CC=C(C=C5)OC)C#N

Origin of Product

United States

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